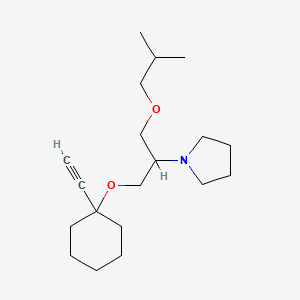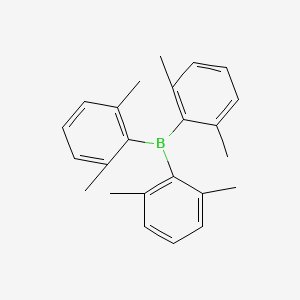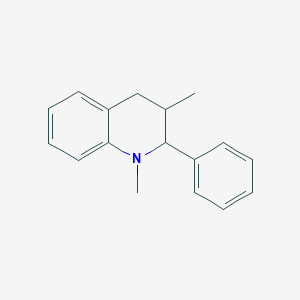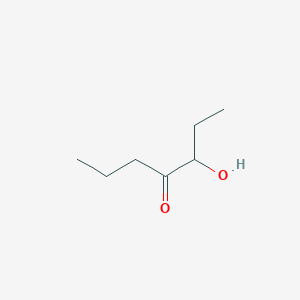
3-Hydroxyheptan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyheptan-4-one is an organic compound with the molecular formula C7H14O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) on its heptane backbone
準備方法
Synthetic Routes and Reaction Conditions: 3-Hydroxyheptan-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal with acetone, followed by reduction. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of heptane-3,4-dione. This method ensures higher yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Hydroxyheptan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in heptane-3,4-dione.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Heptane-3,4-dione.
Reduction: 3-Hydroxyheptan-4-ol.
Substitution: Various substituted heptanones depending on the substituent introduced.
科学的研究の応用
3-Hydroxyheptan-4-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxyheptan-4-one involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, participating in metabolic pathways. The hydroxyl and ketone groups allow it to form hydrogen bonds and engage in nucleophilic and electrophilic interactions, influencing its reactivity and function.
類似化合物との比較
4-Heptanone: Lacks the hydroxyl group, making it less reactive in certain reactions.
3-Bromoheptan-4-one: Contains a bromine atom, which significantly alters its reactivity and applications.
Heptane-3,4-dione: Contains two ketone groups, making it more prone to reduction reactions.
Uniqueness: 3-Hydroxyheptan-4-one’s combination of hydroxyl and ketone groups provides a unique balance of reactivity, making it versatile for various chemical transformations and applications.
特性
CAS番号 |
74328-37-3 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
3-hydroxyheptan-4-one |
InChI |
InChI=1S/C7H14O2/c1-3-5-7(9)6(8)4-2/h6,8H,3-5H2,1-2H3 |
InChIキー |
FYSSRTGEQSUBCY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)C(CC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


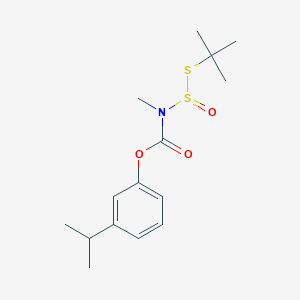
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
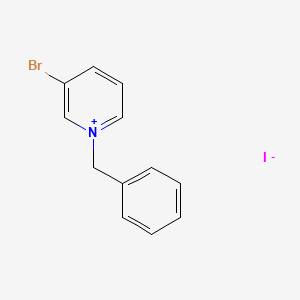
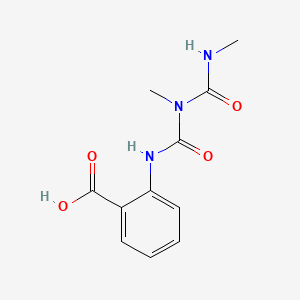
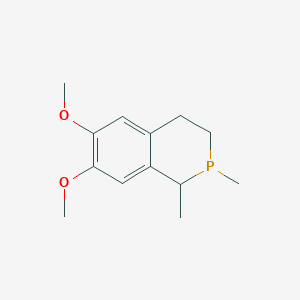
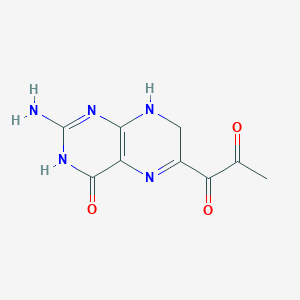
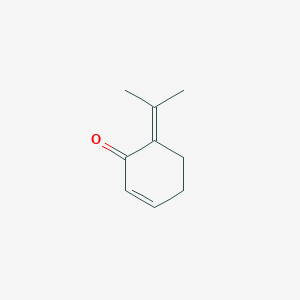

![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

